Cas no 127236-58-2 (Naphthalene,1-[1-(4-methylphenyl)ethenyl]-)
127236-58-2 structure
Product Name:Naphthalene,1-[1-(4-methylphenyl)ethenyl]-
CAS-nummer:127236-58-2
MF:C19H16
MW:244.330345153809
CID:103196
PubChem ID:14492339
Update Time:2025-04-18
Naphthalene,1-[1-(4-methylphenyl)ethenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Naphthalene,1-[1-(4-methylphenyl)ethenyl]-
- 1-(1-P-TOLYL-VINYL)-NAPHTHALENE
- 1-(1-Propinyl)cyclopentanol
- 1-(1-propynyl)cyclopentanol
- 1-(1-p-tolylvinyl)naphthalene
- 1-(1-p-Tolyl-vinyl)-naphthalin
- 1-[1-(4-methylphenyl)ethenyl]naphthalene
- 1-Prop-1-inyl-cyclopentan-1-ol
- 1-Prop-1-inyl-cyclopentanol
- 1-prop-1-ynyl-cyclopentanol
- 1-Propin-(1)-yl-cyclopentanol-(1)
- Cyclopentanol,1-(1-propynyl)
- 1-(1-(p-Tolyl)vinyl)naphthalene
- 127236-58-2
- AKOS015963907
-
- Inchi: 1S/C19H16/c1-14-10-12-16(13-11-14)15(2)18-9-5-7-17-6-3-4-8-19(17)18/h3-13H,2H2,1H3
- InChI-sleutel: OTNXJMSAGCCGPQ-UHFFFAOYSA-N
- LACHT: C1(=CC=CC2C=CC=CC1=2)C(=C)C1C=CC(C)=CC=1
Berekende eigenschappen
- Exacte massa: 244.12500
- Monoisotopische massa: 244.125
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 308
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.5
- Topologisch pooloppervlak: 0A^2
Experimentele eigenschappen
- Dichtheid: 1.052
- Kookpunt: 393.1°C at 760 mmHg
- Vlampunt: 185.1°C
- Brekindex: 1.632
- PSA: 0.00000
- LogboekP: 5.20970
Naphthalene,1-[1-(4-methylphenyl)ethenyl]- Gerelateerde literatuur
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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